Isohexadecanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

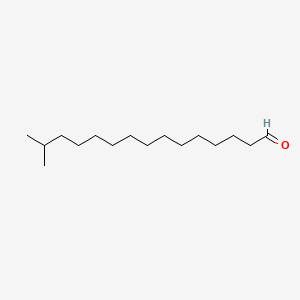

Isohexadecanal, also known as 16-methylheptadecanal, is a long-chain aliphatic aldehyde with the chemical formula C17H34O. It is a clear, colorless liquid that is primarily used in the cosmetic industry due to its emollient properties. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a valuable ingredient in various skincare and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohexadecanal can be synthesized through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor under specific temperature, pressure, and space velocity conditions. The catalyst typically used includes solid acid catalysts such as solid phosphoric acid, hydrogen type ZSM-5 zeolite, or silicon-aluminum small ball catalysts. Hydrogenation is carried out using nickel-loaded hydrogenation catalysts on alumina or zeolite carriers .

Industrial Production Methods: The industrial production of this compound involves a one-step synthesis process that couples oligomerization and hydrogenation in the same reactor. This method is advantageous due to its simplicity, low energy consumption, and economic benefits. The process yields this compound as a clear, colorless, and tasteless product that is free from aromatic hydrocarbons and sulfur .

Chemical Reactions Analysis

Types of Reactions: Isohexadecanal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isohexadecanoic acid.

Reduction: It can be reduced to form isohexadecanol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Isohexadecanoic acid.

Reduction: Isohexadecanol.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Isohexadecanal has a wide range of scientific research applications, including:

Chemistry: this compound is used as a solvent and intermediate in organic synthesis. Its unique properties make it suitable for various chemical reactions and formulations.

Biology: this compound is studied for its role as a social chemosignal in mammals.

Medicine: this compound is being investigated for its potential therapeutic applications, including its role in modulating inflammation and immune responses.

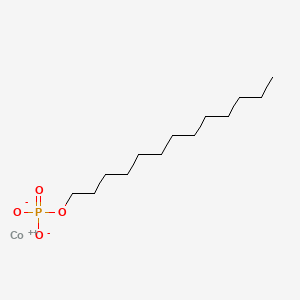

Industry: this compound is widely used in the cosmetic industry as an emollient, spreadability enhancer, and solvent for lipophilic actives and ingredients. .

Mechanism of Action

Isohexadecanal exerts its effects through various molecular targets and pathways. In the context of its role as a social chemosignal, this compound modulates brain activity in regions involved in social appraisal and aggressive behavior, such as the angular gyrus, temporal pole, amygdala, and orbitofrontal cortex. The compound increases connectivity in these regions in a sex-dependent manner, leading to different behavioral outcomes in men and women .

Comparison with Similar Compounds

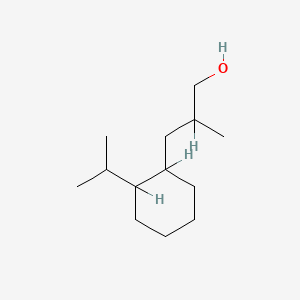

Isohexadecanal is part of a group of long-chain aliphatic aldehydes known as fatty aldehydes. Similar compounds include:

Hexadecanal: A straight-chain aldehyde with similar properties but lacks the branching seen in this compound.

Isododecane: A shorter-chain isoparaffin used in similar applications but with different physical properties.

Isooctane: Another branched-chain hydrocarbon used primarily as a fuel additive.

Uniqueness of this compound: this compound’s unique branched structure and long carbon chain confer specific physical and chemical properties that make it particularly valuable in the cosmetic industry. Its ability to enhance texture, spreadability, and stability in formulations sets it apart from other similar compounds .

Properties

CAS No. |

62028-96-0 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

14-methylpentadecanal |

InChI |

InChI=1S/C16H32O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15-16H,3-14H2,1-2H3 |

InChI Key |

IKBYSGSLCRPWRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.